3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with tert-butoxy and propylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a involving suitable dienes and dienophiles under controlled conditions.
Introduction of Propylsulfanyl Groups: The propylsulfanyl groups can be introduced through nucleophilic substitution reactions using propylthiol and appropriate leaving groups.
Addition of the tert-Butoxy Group: The tert-butoxy group can be added via an etherification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The exact mechanism of action of 3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The propylsulfanyl groups may play a role in binding to target proteins, while the cyclobutene ring provides structural rigidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butoxy-2,4-bis(methylsulfanyl)cyclobut-2-en-1-one: Similar structure but with methylsulfanyl groups instead of propylsulfanyl.
3-tert-Butoxy-2,4-bis(ethylsulfanyl)cyclobut-2-en-1-one: Similar structure but with ethylsulfanyl groups instead of propylsulfanyl.
Uniqueness
3-tert-Butoxy-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one is unique due to the presence of propylsulfanyl groups, which may impart different chemical and biological properties compared to its methyl and ethyl analogs. The larger propyl groups can affect the compound’s solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
79894-57-8 |
---|---|
Molekularformel |
C14H24O2S2 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]-2,4-bis(propylsulfanyl)cyclobut-2-en-1-one |
InChI |
InChI=1S/C14H24O2S2/c1-6-8-17-12-10(15)13(18-9-7-2)11(12)16-14(3,4)5/h12H,6-9H2,1-5H3 |
InChI-Schlüssel |
QADBSILEXOPZJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1C(=C(C1=O)SCCC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.